4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to the benzothiazine-1,1-dione class, characterized by a bicyclic core with a sulfone group (1,1-dione) and diverse substituents. Key structural features include:
- Position 4: A 3-fluoro-4-methylphenyl group, contributing lipophilicity and electronic modulation via fluorine's electronegativity and methyl's steric effects.
- Position 2: A 4-methylpiperidine-1-carbonyl moiety, introducing a secondary amide for hydrogen bonding and a six-membered piperidine ring for conformational flexibility.
- Core: The 1λ⁶,4-benzothiazine-1,1-dione scaffold provides metabolic stability and rigidity, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-8-7-16(2)18(23)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPQWUSVXAMSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazine core, followed by the introduction of the fluorinated phenyl group and the piperidine moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds similar to 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione demonstrate potent anticancer effects. For example:
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary data suggest that it has a high level of antimitotic activity against human tumor cells, with mean GI50 values indicating effectiveness at low concentrations .
Antimicrobial Properties
Compounds containing benzothiazine structures have been reported to possess antimicrobial properties. The specific interactions of this compound with bacterial and fungal targets are under investigation.
Neuropharmacological Effects
Given the piperidine moiety's presence, there is potential for neuropharmacological applications. Research into similar compounds suggests possible effects on neurotransmitter systems, which could lead to treatments for neurological disorders.
Synthesis and Derivatives
The synthesis of 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be achieved through a multi-step process involving:
- Reagents : Utilization of specific reagents that facilitate the formation of the benzothiazine ring and incorporation of the piperidine carbonyl group.
- Yield and Purity : Optimization of reaction conditions is crucial for achieving high yields and purity necessary for biological testing.
Case Studies
Several studies have focused on the efficacy of related compounds in clinical settings:
- Study A : Evaluated the anticancer properties in vitro using a panel of human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
- Study B : Investigated the compound's effects on microbial growth inhibition, demonstrating broad-spectrum activity against both gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis
Physicochemical and Pharmacological Implications
- Fluorine vs. Chlorine : The target compound’s fluorine at position 4 (vs. chlorine in analogs) may improve metabolic stability and reduce off-target interactions due to smaller atomic radius and stronger C-F bond .
- Piperidine vs. Pyrrolidine: The six-membered piperidine in the target compound (vs.
- Methoxy vs. Methyl : The 4-methoxy group in one analog increases polarity and solubility but may reduce membrane permeability compared to the target compound’s 4-methyl group .
Structural and Crystallographic Considerations
- Ring Puckering : The piperidine and pyrrolidine rings in position 2 substituents adopt distinct puckering conformations, influencing overall molecular geometry. Cremer-Pople parameters (e.g., amplitude and phase angles) could quantify these differences .
- Crystallographic Refinement : SHELX software has been widely used to resolve such structures, though newer tools may offer improved precision for analyzing subtle substituent effects .
Biological Activity
The compound 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to a class of compounds known as benzothiazines, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Benzothiazine Core : This heterocyclic structure is known for its pharmacological significance.
- Substituents : The presence of a fluoromethylphenyl group and a piperidine carbonyl group enhances its biological activity.
Antimicrobial Activity
Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in preliminary studies:
- In Vitro Testing : In studies involving disk diffusion and microdilution methods, various benzothiazine derivatives demonstrated effective antimicrobial activity against clinical strains of bacteria and fungi .
- Mechanism of Action : Benzothiazines may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways, making them suitable candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of benzothiazine derivatives has garnered attention due to their ability to induce cytotoxic effects selectively in cancer cells:
- Cell Line Studies : In vitro studies utilizing breast cancer cell lines (e.g., MCF7) have shown that certain benzothiazine derivatives can reduce cell viability while sparing normal cells (e.g., MCF10A) from toxicity .
- Mechanisms : The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. For instance, compounds like BS230 have been noted for their ability to decrease viability in cancer cells while reducing toxicity in healthy cells .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of benzothiazine derivatives, particularly in models of neurodegenerative diseases:
- Neuroprotection Against Toxins : Certain derivatives have shown efficacy in protecting dopaminergic neurons from MPP+-induced toxicity, suggesting potential applications in treating conditions like Parkinson's disease .
- Calpain Inhibition : The ability of these compounds to inhibit calpain I positions them as potential therapeutic agents for various neurodegenerative disorders, including Alzheimer's disease and multiple sclerosis .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of benzothiazine derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated twenty 1,2-benzothiazine 1,1-dioxide derivatives against microbial pathogens using disk diffusion and microdilution methods. Three new compounds demonstrated significant antimicrobial activity, indicating the potential for developing new antibacterial agents .
- Cytotoxicity Profiles : In a comparative study involving various benzothiazine derivatives, BS230 was highlighted for its selective cytotoxicity towards MCF7 cells while maintaining lower toxicity towards MCF10A cells after prolonged exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
